Hidrocloruro de donepezilo monohidratado

Descripción general

Descripción

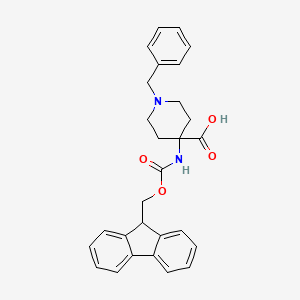

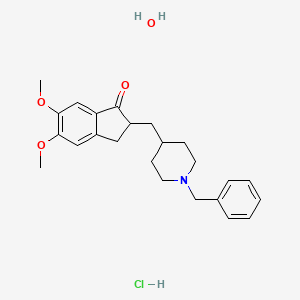

Donepezil hydrochloride monohydrate is a piperidine derivative acetylcholinesterase inhibitor primarily used in the management of dementia associated with Alzheimer’s disease. It was first approved by the FDA in 1996 and is marketed under the brand name Aricept . This compound is effective in managing symptoms of Alzheimer’s disease by increasing the concentration of acetylcholine in the brain, thereby improving cognitive function .

Aplicaciones Científicas De Investigación

Donepezil hydrochloride monohydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying acetylcholinesterase inhibition and related reactions.

Medicine: Primarily used in the treatment of Alzheimer’s disease and other forms of dementia.

Industry: Employed in the development of sustained-release formulations and other drug delivery systems.

Mecanismo De Acción

Target of Action

Donepezil hydrochloride monohydrate primarily targets acetylcholinesterase , an enzyme responsible for the hydrolysis of acetylcholine . Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, heart rate, memory processing, and more. By inhibiting acetylcholinesterase, donepezil increases the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

Donepezil acts as a reversible and noncompetitive inhibitor of acetylcholinesterase

Biochemical Pathways

The primary biochemical pathway affected by donepezil is the cholinergic pathway . By inhibiting acetylcholinesterase, donepezil increases the levels of acetylcholine in the brain. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease . Additionally, donepezil may also influence other biochemical pathways. For instance, it has been reported to promote oligodendrocyte generation and remyelination, which could have implications for the treatment of demyelinating diseases .

Pharmacokinetics

Donepezil is well absorbed and extensively metabolized in the liver via CYP2D6 and 3A4 enzymes and glucuronidation . It has a large volume of distribution (12 to 16 L/kg) and is primarily excreted in the urine (57%; 17% as unchanged drug) and feces (15%) . The time to peak plasma concentration is about 3 hours for a 10 mg tablet and about 8 hours for a 23 mg tablet . Donepezil has a long elimination half-life of approximately 70 hours, which makes it suitable for once-daily dosing .

Result of Action

The primary result of donepezil’s action is an improvement in the cognitive and behavioral symptoms of Alzheimer’s disease and other types of dementia . By increasing acetylcholine levels, donepezil can enhance cognitive function and overall body function .

Action Environment

The action of donepezil can be influenced by various environmental factors. For instance, the presence of certain liver enzymes (CYP2D6 and 3A4) affects its metabolism . Additionally, factors such as age, body weight, and genetic variations in the CYP2D6 enzyme can influence donepezil’s clearance . Understanding these factors can help optimize donepezil’s efficacy and minimize potential side effects.

Métodos De Preparación

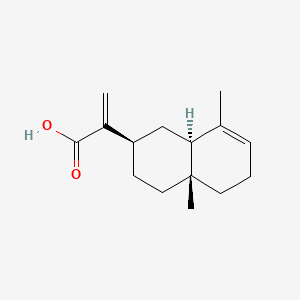

Synthetic Routes and Reaction Conditions: Donepezil hydrochloride monohydrate is synthesized through a multi-step process involving the reaction of 5,6-dimethoxyindanone with benzylpiperidine. The key steps include:

Formation of 5,6-dimethoxyindanone: This is achieved through the cyclization of 3,4-dimethoxyphenylacetic acid.

Reaction with benzylpiperidine: The 5,6-dimethoxyindanone is then reacted with benzylpiperidine in the presence of a base to form donepezil.

Industrial Production Methods: Industrial production of donepezil hydrochloride monohydrate involves optimizing the reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry and X-ray powder diffraction are used to characterize the different crystal forms of donepezil hydrochloride .

Análisis De Reacciones Químicas

Types of Reactions: Donepezil hydrochloride monohydrate undergoes several types of chemical reactions, including:

Oxidation: Donepezil can be oxidized using mild oxidants like Chloramine-T in an acidic medium.

Reduction: Reduction reactions are less common but can be performed under specific conditions.

Substitution: Donepezil can undergo substitution reactions, particularly involving the piperidine ring.

Common Reagents and Conditions:

Oxidation: Chloramine-T in acidic medium.

Reduction: Specific reducing agents under controlled conditions.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Oxidative degradation products identified through spectroscopic methods.

Reduction and Substitution: Specific products depend on the reagents and conditions used.

Comparación Con Compuestos Similares

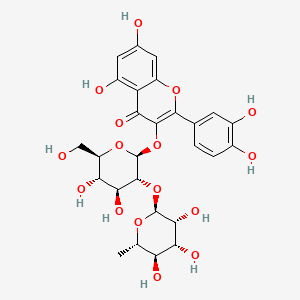

Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

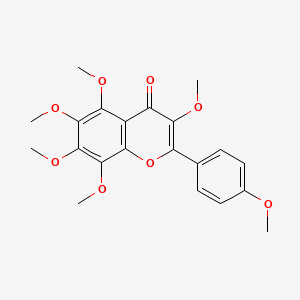

Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.

Uniqueness of Donepezil: Donepezil hydrochloride monohydrate is unique due to its high selectivity for acetylcholinesterase and its ability to cross the blood-brain barrier effectively. It also has a longer half-life compared to other acetylcholinesterase inhibitors, allowing for once-daily dosing .

Propiedades

IUPAC Name |

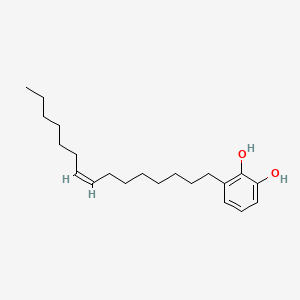

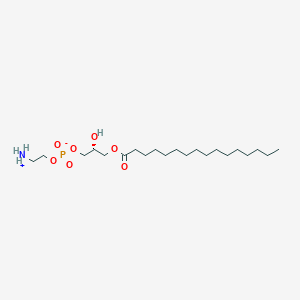

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH.H2O/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJIZAKUNCTCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470774 | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884740-09-4 | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884740094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONEPEZIL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KZL5YRL6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.